molecular formula C19H23NO2 B2387043 Ethyl 3-(dibenzylamino)propanoate CAS No. 108898-31-3

Ethyl 3-(dibenzylamino)propanoate

Cat. No.: B2387043
CAS No.: 108898-31-3
M. Wt: 297.398
InChI Key: BBDKGMMFFHIING-UHFFFAOYSA-N
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Description

Ethyl 3-(dibenzylamino)propanoate is a chemical compound that belongs to the class of esters. It is commonly used in medical, environmental, and industrial research due to its unique properties. This compound is known for its versatility and is often utilized in various synthetic and analytical applications.

Scientific Research Applications

Ethyl 3-(dibenzylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.

    Industry: It is employed in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(dibenzylamino)propanoate can be synthesized through several methods. One common approach involves the reaction of dibenzylamine with ethyl acrylate under controlled conditions. The reaction typically requires a solvent such as anhydrous ethanol and a catalyst like trifluoromethanesulfonic acid. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The raw materials used are generally of high quality to minimize impurities, and the process may include steps such as recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dibenzylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Ethyl propanoate: Another ester with similar structural features but different functional properties.

    Ethyl 3-(pyridin-2-ylamino)propanoate: A compound with a similar backbone but different substituents, leading to distinct chemical behavior.

Uniqueness

Ethyl 3-(dibenzylamino)propanoate is unique due to its dibenzylamino group, which imparts specific reactivity and interaction profiles. This makes it particularly valuable in applications requiring selective binding and reactivity .

Properties

IUPAC Name

ethyl 3-(dibenzylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-22-19(21)13-14-20(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDKGMMFFHIING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium carbonate (21.1 g, 199 mmol) was added to a suspension of fl-alanine ethyl ester hydrochloride (10.2 g, 66.4 mmol) and benzyl bromide (16.2 mL, 136 mmol) in acetonitrile (265 mL). The reaction mixture was stirred at ambient temperature overnight and then filtered through a layer of CELITE filter aid. The filter cake was rinsed with acetonitrile (100 mL). The filtrate was concentrated under reduced pressure to provide 20.28 g of ethyl 3-dibenzylaminopropionate as a pale yellow oil.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
265 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Heat a solution of ethyl 3-aminopropanoate hydrochloride (80.0 g, 0.52 mol), benzylbromide (186.7 g, 1.1 mol) and K2CO3 (179.4 g, 1.3 mol) in acetonitrile (1 L) at 40° C. overnight. Concentrate the mixture to dryness, treat with water, extract with EtOAc (3×), wash the combined organics with brine, dry over Na2SO4, concentrate to dryness and purify via silica gel chromatography chromatography (Pet Ether/EtOAc, 50:1) to afford the title compound (150 g, 97% yield). 1H NMR (400 MHz, CDCl3): δ 7.35-7.21 (m, 10H), 4.09 (q, J=7.2 Hz, 2H), 3.58 (s, 4H), 2.82 (t, J=7.2 Hz, 2H), 2.50 (t, J=7.2 Hz, 2H), 1.21 (t, J=7.2 Hz, 3H).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
186.7 g
Type
reactant
Reaction Step One
Name
Quantity
179.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods III

Procedure details

Sodium carbonate (21.1 g, 199 mmol) was added to a suspension of β-alanine ethyl ester hydrochloride (10.2 g, 66.4 mmol) and benzyl bromide (16.2 mL, 136 mmol) in acetonitrile (265 mL). The reaction mixture was stirred at ambient temperature overnight and then filtered through a layer of CELITE filter aid. The filter cake was rinsed with acetonitrile (100 mL). The filtrate was concentrated under reduced pressure to provide 20.28 g of ethyl 3-dibenzylaminopropionate as a pale yellow oil.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
265 mL
Type
solvent
Reaction Step One

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